2-(Thiolan-3-yl)ethan-1-amine

Description

BenchChem offers high-quality 2-(Thiolan-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiolan-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

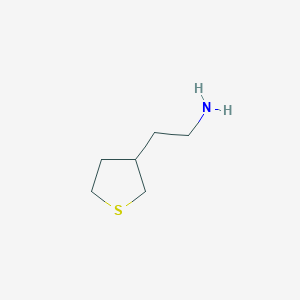

Structure

3D Structure

Properties

IUPAC Name |

2-(thiolan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHELYPMBPVVZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and formula of 2-(Thiolan-3-yl)ethan-1-amine

Executive Summary

2-(Thiolan-3-yl)ethan-1-amine (also known as 2-(tetrahydrothiophen-3-yl)ethanamine) is a saturated sulfur-containing heterocyclic building block. Unlike its aromatic analog (2-(thiophen-3-yl)ethanamine), this molecule possesses a flexible, puckered ring system and a chiral center at the C3 position. It serves as a critical "3D-scaffold" in modern Fragment-Based Drug Discovery (FBDD), allowing researchers to escape the "flatland" of traditional aromatic libraries while introducing specific metabolic handles via the sulfur atom.

Molecular Architecture & Physicochemical Profile

The molecule consists of a five-membered tetrahydrothiophene (thiolane) ring substituted at the 3-position with a 2-aminoethyl chain.

Core Identifiers

| Property | Data |

| IUPAC Name | 2-(Thiolan-3-yl)ethan-1-amine |

| Common Synonyms | 2-(Tetrahydrothiophen-3-yl)ethylamine; 3-(2-Aminoethyl)tetrahydrothiophene |

| Molecular Formula | C₆H₁₃NS |

| Molecular Weight | 131.24 g/mol |

| Chiral Center | C3 (Exists as (R) and (S) enantiomers) |

| CAS Number (Generic) | Note: Often indexed as the HCl salt or under specific enantiomers.[1][2][3][4] Parent aromatic CAS: 59311-67-0. |

Calculated Physicochemical Properties

| Descriptor | Value | Context |

| cLogP | ~1.2 – 1.6 | Moderately lipophilic; sulfur increases lipophilicity relative to oxygen (THF analog). |

| pKa (Basic) | ~10.5 | Typical primary aliphatic amine; exists as a cation at physiological pH. |

| H-Bond Donors | 2 | (–NH₂) |

| H-Bond Acceptors | 2 | (N, S) |

| Rotatable Bonds | 3 | High flexibility in the ethyl linker. |

Synthetic Pathways[5][6][7]

The synthesis of 2-(thiolan-3-yl)ethan-1-amine poses specific challenges regarding the poisoning of transition metal catalysts by the sulfur atom. Two primary routes are established: the hydrogenation of the aromatic precursor and the reduction of carboxylic acid derivatives.

Route A: Catalytic Hydrogenation of Thiophene Precursors

This route utilizes commercially available 2-(thiophen-3-yl)ethanamine. However, standard Pd/C hydrogenation is often inhibited by sulfur. High-pressure conditions with sulfur-resistant catalysts (e.g., Rhodium or Rhenium) are required.

Protocol:

-

Substrate: 2-(Thiophen-3-yl)ethanamine (CAS 59311-67-0).

-

Catalyst: 5% Rh/Al₂O₃ or Sulfided Pt/C.

-

Conditions: 50–80 bar H₂, 80°C, Solvent: MeOH/AcOH.

-

Workup: Filtration of catalyst, neutralization, and conversion to HCl salt for stability.

Route B: Construction via 3-Thiolanecarboxylic Acid (De Novo)

A more robust laboratory scale method avoids the aromatic reduction issues by building the chain from the saturated ring.

Step-by-Step Methodology:

-

Starting Material: Thiolan-3-one or 3-Thiolanecarboxylic acid.

-

Chain Extension: Conversion of the acid to the amide (via SOCl₂ then NH₃) followed by dehydration to the nitrile, or direct homologation.

-

Reduction:

Synthesis Visualization (DOT)

Caption: Comparative synthetic routes. Route A (Red to Green) involves aromatic ring reduction. Route B (Yellow to Green) involves chain extension and functional group reduction.

Structural Characterization

Verification of the saturated ring is critical, as partial reduction of thiophenes is a common impurity.

NMR Spectroscopy (Proton)

-

Aromatic Region: Must be silent (absence of peaks > 6.5 ppm confirms saturation).

-

Ring Protons: Complex multiplets between 1.5 ppm and 3.2 ppm due to the puckered ring conformation and diastereotopic protons.

-

Linker: The

-methylene (next to NH₂) typically appears as a triplet or multiplet around 2.6–2.8 ppm.

Mass Spectrometry

-

ESI-MS: [M+H]⁺ peak at m/z 132.1.

-

Isotope Pattern: Distinctive ³⁴S isotope peak (approx 4.5% abundance relative to ³²S) at m/z 134.1.

Medicinal Chemistry Applications

Bioisosterism & 3D Geometry

The thiolane ring is a bioisostere of:

-

Tetrahydrofuran (THF): Thiolane is more lipophilic and the Sulfur atom is a softer nucleophile/acceptor.

-

Cyclopentane: Thiolane introduces a dipole and specific metabolic susceptibility not present in the carbocycle.

Unlike the planar thiophene, the thiolane ring adopts an "envelope" or "half-chair" conformation. This allows the ethylamine side chain to project into specific sub-pockets of a receptor (e.g., GPCRs or Kinases) with a defined vector, critical for optimizing binding enthalpy.

Metabolic Liability: S-Oxidation

The sulfur atom is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

-

Phase I Metabolism:

-

Sulfoxide (Chiral): Formation of the sulfoxide (S=O) creates a new chiral center at sulfur, leading to diastereomers.

-

Sulfone: Further oxidation to the sulfone (O=S=O).

-

Design Note: If the sulfoxide is an active metabolite, the drug may need to be administered as the sulfone to avoid variable metabolic clearance.

Metabolic Pathway Diagram (DOT)

Caption: Oxidative metabolic cascade. The sulfide is sequentially oxidized to the sulfoxide and sulfone, increasing polarity and water solubility.

Handling & Safety

-

Odor: Like most low-molecular-weight organic sulfides, the free base has a potent, disagreeable "stench" (garlic/gas-like).

-

Mitigation: Handle only in a fume hood. Treat glassware with bleach (NaOCl) to oxidize residuals to the odorless sulfoxide/sulfone before removing from the hood.

-

-

Stability: The free amine absorbs CO₂ from air (carbamate formation). Store as the Hydrochloride (HCl) or Oxalate salt for long-term stability.

-

Toxicity: Skin and eye irritant. Potential sensitizer due to the reactive amine and sulfur moiety.

References

-

PubChem Compound Summary. 2-Cyclopentyl-2-(thiolan-3-yl)ethanamine (Structural Analog). National Center for Biotechnology Information. [Link]

-

Keimer, A., Haut, F.L. (2025). "Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis." Angewandte Chemie International Edition. [Link]

Sources

- 1. 2-{[2-(thiophen-3-yl)ethyl]sulfanyl}ethan-1-amine hydrochloride | 2418707-78-3 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 6. CN101885720A - A kind of synthetic method of 2-thienylethylamine - Google Patents [patents.google.com]

- 7. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Thiolan-3-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiolan-3-yl)ethan-1-amine, a saturated heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring with an ethylamine substituent at the 3-position, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active molecules, making the development of efficient and versatile synthetic routes to this compound and its derivatives a topic of considerable interest. This guide provides a comprehensive overview of potential synthetic pathways to 2-(Thiolan-3-yl)ethan-1-amine, offering in-depth analysis of strategic approaches, key chemical transformations, and detailed experimental considerations.

Strategic Approaches to the Synthesis of 2-(Thiolan-3-yl)ethan-1-amine

The synthesis of this target molecule can be approached from several distinct strategic directions. The choice of a particular pathway will often depend on the availability of starting materials, desired scale of synthesis, and the potential need for the introduction of substituents on the thiolane ring or the ethylamine side chain. The primary strategies can be broadly categorized as:

-

Functionalization of a Pre-formed Thiophene Ring Followed by Saturation: This approach leverages the well-established chemistry of aromatic thiophenes to introduce the desired sidechain before the reduction of the heterocyclic ring.

-

Direct Functionalization of a Saturated Thiolane Ring: This strategy begins with a pre-existing tetrahydrothiophene core, which is then functionalized at the 3-position.

This guide will explore detailed synthetic routes within each of these strategic frameworks.

Pathway 1: Synthesis via Functionalization of 3-Substituted Thiophenes

This versatile approach commences with commercially available or readily accessible 3-substituted thiophenes. The aromatic nature of the thiophene ring facilitates electrophilic substitution and other functionalization reactions, allowing for the construction of the ethylamine side chain prior to the saturation of the ring. A plausible and well-documented sequence involves the homologation of a C1 functional group at the 3-position.

Route 1a: From 3-Thiophenemethanol

This route begins with the reduction of 3-thiophenecarboxylic acid or its corresponding ester to 3-thiophenemethanol. This alcohol is then converted to the target amine through a two-carbon chain extension and subsequent functional group transformations.

Figure 2: Synthesis of 2-(Thiolan-3-yl)ethan-1-amine starting from 3-bromotetrahydrothiophene.

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: The formation of a Grignard reagent from 3-bromotetrahydrothiophene provides a potent carbon nucleophile.

-

Reaction with Ethylene Oxide: The Grignard reagent opens the strained ethylene oxide ring, leading to a two-carbon chain extension and the formation of a primary alcohol.

-

Conversion of Alcohol to Amine: A common method for converting an alcohol to an amine involves a two-step process. First, the alcohol is converted to a better leaving group, such as a mesylate or tosylate. Then, this is displaced by an azide nucleophile (sodium azide), followed by reduction of the azide to the amine. This sequence is often high-yielding and avoids the formation of over-alkylation byproducts that can occur in direct amination reactions. The reduction of the azide can be achieved by catalytic hydrogenation or with reagents like LiAlH₄.

Pathway 3: Synthesis from 3-Oxotetrahydrothiophene

This pathway utilizes the reactivity of the ketone functional group in 3-oxotetrahydrothiophene to build the ethylamine side chain.

Route 3a: Via Wittig Reaction and Subsequent Transformations

Figure 3: Synthesis from 3-oxotetrahydrothiophene via a Wittig-type reaction.

Causality Behind Experimental Choices:

-

Horner-Wadsworth-Emmons Reaction: This reaction is a reliable method for forming a carbon-carbon double bond by reacting a ketone with a stabilized phosphonate ylide. Using a cyanomethylphosphonate allows for the direct introduction of a vinyl nitrile.

-

Reduction of the Alkene and Nitrile: The resulting α,β-unsaturated nitrile can be reduced in two steps. First, the carbon-carbon double bond is selectively hydrogenated, for example, using catalytic hydrogenation. Then, the nitrile is reduced to the primary amine as described in previous pathways. It may also be possible to achieve both reductions in a single step under certain catalytic hydrogenation conditions.

Data Presentation

| Pathway | Starting Material | Key Intermediates | Key Reactions | Potential Advantages | Potential Challenges |

| 1a | 3-Thiophenecarboxylic Acid | 3-Thiophenemethanol, 2-(Thiophen-3-yl)acetonitrile | Reduction, Tosylation, Cyanation, Hydrogenation | Well-established reactions, versatile for analogue synthesis. | Thiophene hydrogenation can be difficult; potential catalyst poisoning. |

| 2a | 3-Bromotetrahydrothiophene | 3-Thiolanylmagnesium Bromide, 3-(2-Hydroxyethyl)tetrahydrothiophene | Grignard reaction, Ring-opening of epoxide, Conversion of alcohol to amine | Direct functionalization of the saturated ring. | Availability of 3-bromotetrahydrothiophene; Grignard reaction with sulfur-containing compounds can be problematic. |

| 3a | 3-Oxotetrahydrothiophene | 3-(Cyanomethylene)tetrahydrothiophene, 2-(Tetrahydrothiophen-3-yl)acetonitrile | Horner-Wadsworth-Emmons, Reduction | Utilizes a commercially available starting material. | Stereocontrol during reduction might be a consideration. |

Experimental Protocols

Protocol for Pathway 1a: From 3-Thiophenemethanol to 2-(Thiophen-3-yl)ethan-1-amine

Step 1: Synthesis of 3-Thiophenemethyl Tosylate

-

To a solution of 3-thiophenemethanol (1 equivalent) in dry pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-thiophenemethyl tosylate, which can be purified by crystallization or chromatography.

Step 2: Synthesis of 2-(Thiophen-3-yl)acetonitrile

-

Dissolve 3-thiophenemethyl tosylate (1 equivalent) in a suitable solvent such as DMSO or DMF.

-

Add sodium cyanide (1.2 equivalents) and stir the mixture at a slightly elevated temperature (e.g., 50-70 °C) until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(thiophen-3-yl)acetonitrile.

Step 3: Synthesis of 2-(Thiophen-3-yl)ethan-1-amine

-

In a dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 2-(thiophen-3-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solid and wash it with THF.

-

Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 2-(thiophen-3-yl)ethan-1-amine.

Step 4: Hydrogenation to 2-(Thiolan-3-yl)ethan-1-amine

-

Dissolve 2-(thiophen-3-yl)ethan-1-amine in a suitable solvent (e.g., methanol or acetic acid).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Conclusion

The synthesis of 2-(Thiolan-3-yl)ethan-1-amine can be accomplished through several strategic pathways, each with its own set of advantages and challenges. The choice of a particular route will be dictated by factors such as starting material availability, scalability, and the desired purity of the final product. The methodologies outlined in this guide, based on established chemical principles and analogous transformations reported in the literature, provide a solid foundation for researchers and drug development professionals to access this important heterocyclic scaffold. Further optimization of reaction conditions for each step will likely be necessary to achieve optimal yields and purity.

References

-

Wu, J., & Robertson, F. J. (2012). A convenient preparation of chiral tetrahydrothiophenes (THTs) in high enantiopurity via phosphorothioic acids. Journal of the American Chemical Society, 134(7), 2775–2780. [Link]

-

Organic Syntheses. (1955). 3-Bromothiophene. Organic Syntheses, 35, 34. [Link]

-

Organic Syntheses. (1963). Tetrahydrothiophene. Organic Syntheses, 43, 93. [Link]

-

Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3465-3470. [Link]

-

Organic Synthesis. (2018). Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

University of Texas Southwestern Medical Center. Reductions. [Link]

-

Chegg. (2017). In the reaction of the tosylate shown and sodium cyanide, both SN2 and SN1 mechanisms are possible. [Link]

-

Organic Chemistry Portal. Nitrile to Amine. [Link]

-

ResearchGate. (2003). Conversion of alcohols to thiols via tosylate intermediates. [Link]

-

ResearchGate. (2013). Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase. [Link]

- Smith, J. G. (2018). Organic Chemistry (5th ed.).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Thiolan-3-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(Thiolan-3-yl)ethan-1-amine. In the absence of direct published data, this document establishes a hypothesis-driven framework for its investigation, drawing upon structural analogies to known pharmacologically active molecules. We will delve into its chemical rationale, propose a robust synthetic pathway, and outline a multi-tiered experimental plan to elucidate its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of this promising compound, with a particular focus on its potential interactions with central nervous system targets.

Introduction: The Rationale for Investigating 2-(Thiolan-3-yl)ethan-1-amine

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. The thiolane (tetrahydrothiophene) scaffold, a saturated five-membered sulfur-containing heterocycle, represents an intriguing, yet relatively underexplored, chemical space. Unlike its aromatic counterpart, thiophene, which is a well-established pharmacophore in numerous approved drugs, the non-planar, flexible nature of the thiolane ring offers a distinct three-dimensional geometry for probing biological targets.[1]

The subject of this guide, 2-(Thiolan-3-yl)ethan-1-amine, combines this unique thiolane moiety with an ethanamine side chain. The ethanamine motif is a classic pharmacophore present in a vast array of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and psychoactive drugs.[2] This structural similarity strongly suggests that 2-(Thiolan-3-yl)ethan-1-amine may interact with biological targets within the central nervous system (CNS), such as neurotransmitter transporters and receptors. The sulfur atom in the thiolane ring could also engage in specific interactions, such as hydrogen bonding or coordination with metallic cofactors in enzymes, further diversifying its potential biological profile.

This guide will therefore focus on a systematic approach to uncover the pharmacological potential of this molecule, with a primary hypothesis centered on its activity as a neuromodulator. Additionally, given the known antimicrobial properties of many sulfur-containing compounds, a secondary line of investigation into its potential as an anti-infective agent will be considered.[3][4]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is critical for interpreting its biological activity and designing appropriate experimental protocols.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | ~131.24 g/mol | Low molecular weight, favorable for oral bioavailability (Lipinski's Rule of Five). |

| logP | ~0.5 - 1.5 | Moderate lipophilicity, suggesting potential for blood-brain barrier penetration. |

| pKa (amine) | ~9.5 - 10.5 | The primary amine will be protonated at physiological pH, influencing receptor interactions and solubility. |

| Polar Surface Area | ~38 Ų | Favorable for membrane permeability. |

Proposed Synthetic Route

A reliable synthetic route is paramount for producing the quantities of 2-(Thiolan-3-yl)ethan-1-amine required for biological evaluation. The following multi-step synthesis is proposed, starting from commercially available materials.

Caption: Proposed synthetic pathway for 2-(Thiolan-3-yl)ethan-1-amine.

Protocol for the Synthesis of 2-(Thiolan-3-yl)ethan-1-amine:

-

Hydrogenation of Thiophene-3-acetic acid: Thiophene-3-acetic acid is subjected to catalytic hydrogenation using a noble metal catalyst such as Rhodium on carbon or Ruthenium dioxide under high pressure to reduce the aromatic thiophene ring to the saturated thiolane ring, yielding Thiolane-3-acetic acid.

-

Amidation of Thiolane-3-acetic acid: The resulting carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2), followed by amidation with ammonia to produce Thiolane-3-acetamide.

-

Reduction of Thiolane-3-acetamide: The amide is then reduced to the corresponding primary amine, 2-(Thiolan-3-yl)ethan-1-amine, using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or a borane complex (BH3-THF).

-

Purification: The final product is purified by distillation or column chromatography. The structure and purity should be confirmed by NMR, mass spectrometry, and elemental analysis.

Proposed Biological Evaluation Workflow

A tiered approach to biological evaluation is recommended, starting with broad screening and progressing to more focused mechanistic studies.

Caption: Tiered workflow for the biological evaluation of 2-(Thiolan-3-yl)ethan-1-amine.

Tier 1: In Silico and Primary In Vitro Screening

The initial phase aims to identify the most probable biological targets.

3.1.1. In Silico Screening

-

Objective: To predict the binding affinity of 2-(Thiolan-3-yl)ethan-1-amine to a panel of CNS-related proteins.

-

Methodology:

-

Generate a 3D conformer of the molecule.

-

Perform molecular docking studies against crystal structures of key targets, including:

-

Analyze the docking poses and scoring functions to prioritize targets for in vitro testing.

-

3.1.2. Primary In Vitro Screening

-

Objective: To experimentally determine the binding affinity of the compound to the prioritized targets.

-

Methodology: Radioligand Binding Assays

-

Prepare membrane fractions from cells expressing the target receptor or transporter.

-

Incubate the membranes with a known radioligand for the target in the presence of varying concentrations of 2-(Thiolan-3-yl)ethan-1-amine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity and calculate the Ki (inhibition constant) for the test compound.

-

-

Enzyme Inhibition Assays (for MAO-A and MAO-B)

-

Incubate recombinant MAO-A or MAO-B enzyme with a fluorescent substrate and varying concentrations of the test compound.

-

Measure the rate of fluorescent product formation.

-

Calculate the IC50 (half-maximal inhibitory concentration).

-

Tier 2: Secondary In Vitro Functional Assays

Once binding is confirmed, the functional consequence of that binding must be determined.

-

Objective: To characterize the compound as an agonist, antagonist, or transport inhibitor.

-

Methodology:

-

Neurotransmitter Uptake Assays:

-

Use cells expressing SERT, DAT, or NET.

-

Incubate the cells with a radiolabeled neurotransmitter (e.g., [3H]-serotonin) in the presence of varying concentrations of the test compound.

-

Measure the amount of radioactivity taken up by the cells.

-

Determine if the compound inhibits neurotransmitter uptake and calculate its IC50.

-

-

Receptor Functional Assays (e.g., for G-protein coupled receptors):

-

Use cells expressing the target receptor and a reporter system (e.g., cAMP levels for Gs/Gi-coupled receptors, or calcium flux for Gq-coupled receptors).

-

To test for agonist activity, treat the cells with the test compound and measure the reporter signal.

-

To test for antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist-induced signal.

-

-

Tier 3: Preliminary ADME/Tox and In Vivo Studies

Promising compounds from in vitro studies should be evaluated for their drug-like properties and in vivo efficacy.

-

Objective: To assess the compound's metabolic stability, cell permeability, and potential for toxicity, and to obtain initial proof-of-concept in an animal model.

-

Methodology:

-

ADME/Tox Assays:

-

Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time.

-

Cell Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.

-

Cytotoxicity: Determine the CC50 (half-maximal cytotoxic concentration) in a relevant cell line (e.g., HepG2).

-

-

In Vivo Behavioral Models (if CNS activity is confirmed):

-

For antidepressant-like activity (if SERT/NET inhibition is observed): Forced swim test or tail suspension test in mice.

-

For antipsychotic-like activity (if D2 antagonism is observed): Amphetamine-induced hyperlocomotion test in rats.

-

-

Potential Antimicrobial Evaluation

Given the prevalence of antimicrobial activity in sulfur-containing heterocycles, a parallel or secondary screening for this activity is warranted.[7]

-

Objective: To determine if 2-(Thiolan-3-yl)ethan-1-amine has activity against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Bactericidal/Fungicidal Assays: Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for any organisms where an MIC is observed.

-

Conclusion and Future Directions

2-(Thiolan-3-yl)ethan-1-amine presents a novel chemical scaffold with significant, albeit unexplored, potential as a therapeutic agent. Its structural resemblance to known neuromodulators provides a strong rationale for its investigation as a CNS-active compound. The experimental workflow detailed in this guide offers a systematic and logical progression for elucidating its biological activity, from initial in silico predictions to in vivo proof-of-concept studies. The successful execution of this research plan will not only define the pharmacological profile of this specific molecule but also contribute to a broader understanding of the therapeutic potential of the thiolane ring system in drug discovery.

References

-

PubChem. 2-Cyclopentyl-2-(thiolan-3-yl)ethanamine. Available from: [Link]

-

Zhang, A., et al. (2002). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 993-5. Available from: [Link]

-

RSC Publishing. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Available from: [Link]

-

RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available from: [Link]

- Patsnap. Method for synthesizing 2-thiophene ethylamine.

-

Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available from: [Link]

-

PubChemLite. 2-{[3-(aminomethyl)thiolan-3-yl]oxy}ethan-1-ol. Available from: [Link]

-

St. Jude Children's Research Hospital. (2023). Scientists reveal structures of neurotransmitter transporter. Available from: [Link]

-

Frontiers. Structure and Gating Dynamics of Na+/Cl– Coupled Neurotransmitter Transporters. Available from: [Link]

-

MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi. Available from: [Link]

- Google Patents. CN103351376B - Synthetic method of 2-thiophene ethylamine.

-

International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

-

ResearchGate. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available from: [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Available from: [Link]

Sources

- 1. Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Structure and Gating Dynamics of Na+/Cl– Coupled Neurotransmitter Transporters [frontiersin.org]

- 6. Scientists reveal structures of neurotransmitter transporter - St. Jude Children’s Research Hospital [stjude.org]

- 7. pnrjournal.com [pnrjournal.com]

Methodological & Application

Introduction: The Potential of 2-(Thiolan-3-yl)ethan-1-amine as a Versatile N,S-Donor Ligand

An Application Note and Protocols for the Use of 2-(Thiolan-3-yl)ethan-1-amine as a Bidentate Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

The field of medicinal inorganic chemistry continually seeks novel ligands to create metal complexes with unique therapeutic and diagnostic properties. The strategic coordination of bioactive organic molecules to metal centers can lead to compounds with enhanced efficacy, reduced toxicity, and novel mechanisms of action.[1][2][3] Thioether-amine ligands are a particularly promising class due to their ability to form stable chelate rings with a variety of transition metals.[4][5] The combination of a soft thioether sulfur donor and a harder amine nitrogen donor allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.[4][6]

This document provides a detailed guide to the synthesis and utilization of 2-(Thiolan-3-yl)ethan-1-amine as a bidentate N,S-donor ligand. While specific literature on this exact molecule is scarce, its structural motifs are well-represented in coordination chemistry. This guide, therefore, presents a scientifically grounded, proposed synthesis for the ligand and robust protocols for its application in forming and characterizing metal complexes, drawing upon established principles for similar thioether-amine systems.[4][7][8]

The flexible five-membered thiolane ring and the ethylamine side chain are expected to form a stable six-membered chelate ring upon coordination to a metal center. This structural feature is anticipated to provide a good balance of stability and reactivity for potential applications in catalysis and drug design.[5]

PART 1: Synthesis of 2-(Thiolan-3-yl)ethan-1-amine

The following is a proposed synthetic route for 2-(Thiolan-3-yl)ethan-1-amine, starting from the commercially available 2-thiopheneacetonitrile. The procedure involves the reduction of the thiophene ring followed by the reduction of the nitrile group.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-(Thiolan-3-yl)ethan-1-amine.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(Thiolan-3-yl)acetonitrile

Causality: The thiophene ring is aromatic and thus relatively stable. Its reduction to a saturated thiolane ring requires catalytic hydrogenation under pressure or a strong chemical reducing agent.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-thiopheneacetonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to approximately 50-100 atm.

-

Reaction: Heat the mixture to 50-80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure to yield the crude 2-(thiolan-3-yl)acetonitrile. This product can be purified further by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(Thiolan-3-yl)ethan-1-amine

Causality: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing nitriles to primary amines.[9][10][11] The reaction proceeds via a nucleophilic hydride attack on the nitrile carbon.[4][12]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH4 (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Addition of Nitrile: Dissolve 2-(thiolan-3-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

-

Workup: Filter the resulting white precipitate of aluminum salts through a pad of Celite and wash thoroughly with THF or diethyl ether.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield pure 2-(thiolan-3-yl)ethan-1-amine.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C6H13NS |

| Molecular Weight | 131.24 g/mol |

| Boiling Point | ~180-190 °C |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in most organic solvents and water |

PART 2: Coordination Chemistry and Complex Synthesis

2-(Thiolan-3-yl)ethan-1-amine is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amine and the sulfur of the thiolane ring to form a stable six-membered chelate.

Caption: Proposed bidentate coordination of the ligand to a metal center (M).

General Protocol for Metal Complex Synthesis

This protocol provides a general method for the synthesis of a metal complex, for example, with a divalent metal salt like MCl2 (where M = Pd, Pt, Cu, Ni).

-

Ligand Solution: In a round-bottom flask, dissolve 2-(Thiolan-3-yl)ethan-1-amine (2.0 eq) in a suitable solvent such as methanol, ethanol, or acetonitrile.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., K2PdCl4, CuCl2·2H2O) (1.0 eq) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The formation of a precipitate or a color change often indicates complex formation.

-

Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary to ensure completion.

-

Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane. Dry the product under vacuum.

-

Crystallization: If no precipitate forms, reduce the volume of the solvent under reduced pressure. The complex can then be crystallized by slow evaporation of the solvent or by the addition of a less polar co-solvent.

PART 3: Characterization of Metal Complexes

A thorough characterization of the newly synthesized metal complexes is crucial to confirm their structure and purity.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of the metal complexes.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Coordination of the ligand to a metal center will cause a downfield shift of the protons adjacent to the nitrogen and sulfur atoms due to the deshielding effect of the metal.

-

¹³C NMR: Similar shifts are observed for the carbon atoms bonded to the donor atoms.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The N-H stretching and bending vibrations of the amine group will shift upon coordination. A shift in the C-S stretching frequency may also be observed.

-

-

UV-Visible Spectroscopy:

-

The formation of a metal complex can give rise to new absorption bands in the UV-Visible region corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands.

-

-

Mass Spectrometry (e.g., ESI-MS):

-

This technique is used to determine the molecular weight of the complex and can provide information about its composition and stoichiometry.

-

-

X-ray Crystallography:

-

Single-crystal X-ray diffraction provides unambiguous proof of the structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[10]

-

-

Elemental Analysis:

-

Provides the percentage composition of C, H, N, and S in the complex, which is used to confirm its empirical formula and purity.

-

Representative Characterization Data (Hypothetical for a Pd(II) Complex)

| Technique | Observation | Interpretation |

| ¹H NMR | Downfield shift of protons on C adjacent to N and S | Coordination of both N and S to the Pd(II) center |

| FT-IR | Shift in N-H stretching frequency from ~3300 cm⁻¹ to ~3100 cm⁻¹ | Amine group is coordinated to the metal |

| ESI-MS | Peak corresponding to [M-Cl]⁺ or [M+H]⁺ | Confirms the molecular weight of the complex |

| Elemental Analysis | C, H, N, S percentages match the calculated values for [Pd(C6H13NS)2]Cl2 | Confirms the stoichiometry and purity of the complex |

PART 4: Applications in Drug Development

Metal complexes are increasingly being investigated as therapeutic agents.[2][3] The coordination of a ligand to a metal can alter its biological activity, and in many cases, the complex is more active than the free ligand.[1] Thioether-amine complexes of metals like platinum, palladium, and copper have shown promise as anticancer and antimicrobial agents.[10][11] The 2-(thiolan-3-yl)ethan-1-amine ligand provides a versatile scaffold for the development of new metal-based drug candidates. Further studies would be required to evaluate the cytotoxicity, DNA binding ability, and other biological activities of its metal complexes.[10]

References

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

-

TSI Journals. Synthesis of transition metal complexes of bidentate ligand. Available from: [Link]

-

Ali, M. A., et al. (2014). Synthesis, Characterization and Biological Evaluation of Transition Metal Complexes Derived from N, S Bidentate Ligands. Molecules, 19(6), 8086-8105. Available from: [Link]

- Poyraz, M., et al. (2006). Synthesis and Structural Studies of Bidentate Schiff Bases and Their Complexes with Cu(II), Ni(II), Co(II). Asian Journal of Chemistry, 18(4), 3517-3524.

-

Wang, M., et al. (2019). The synthesis of a Cu (ii) Schiff base complex using a bidentate N2O2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. RSC Advances, 9(72), 42129-42136. Available from: [Link]

- Weyhermüller, T., et al. (2004). Preparation and Characterization of Mononuclear Ni Complexes of Tetradentate Amine-thioether and Amine-thiolate Ligands. Zeitschrift für anorganische und allgemeine Chemie, 630(3), 449-458.

- Kollár, L., et al. (2011). Double stereoselective coordination of chiral N,S ligands: Synthesis, coordination chemistry and utilization in Pd-catalyzed allylic alkylation. Journal of Organometallic Chemistry, 696(10), 2139-2147.

-

Grokipedia. Transition metal thioether complex. Available from: [Link]

- Le Flohic, A., et al. (2007). Mixed Thioether/Amine‐Functionalized Expanded Calixarenes, Related Macropolycycles, and Metal Complexes thereof. European Journal of Organic Chemistry, 2007(36), 6037-6045.

-

University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. Available from: [Link]

-

Chemistry LibreTexts. Reduction of nitriles to amines. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]

-

JoVE. Amides to Amines: LiAlH4 Reduction. Available from: [Link]

-

Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Available from: [Link]

-

JoVE. Nitriles to Amines: LiAlH4 Reduction. Available from: [Link]

-

Master Organic Chemistry. Reduction of Amides to Amines. Available from: [Link]

-

MDPI. Pharmaceutical Applications of Metal Complexes and Derived Materials. Available from: [Link]

- Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958.

-

Karges, J., et al. (2020). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 2(8), 776-788. Available from: [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrahydrothiophene - Wikipedia [en.wikipedia.org]

- 7. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 8. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Reduction of nitriles to amines [quimicaorganica.org]

- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 12. jove.com [jove.com]

Application Note: High-Fidelity Cross-Linking & Surface Functionalization using 2-(Thiolan-3-yl)ethan-1-amine

Executive Summary

2-(Thiolan-3-yl)ethan-1-amine (also known as 2-(tetrahydrothiophen-3-yl)ethanamine) represents a specialized class of heterobifunctional cross-linkers . Unlike linear alkyl thiols or unstable maleimides, this molecule features a saturated five-membered sulfur ring (thiolane/tetrahydrothiophene) and a primary ethylamine side chain.

Why use this molecule?

-

Oxidative Stability: The thioether (R-S-R) moiety is significantly more resistant to auto-oxidation than free thiols (-SH), preventing the formation of unwanted disulfide aggregates during storage or conjugation.

-

Tunable Surface Binding: The thioether provides a "soft" coordination bond to noble metals (Au, Ag, Pt) that is stable yet displaceable by high-affinity thiols, making it ideal for dynamic surface patterning or secondary ligand exchange protocols.

-

Bio-Mimicry: Structurally analogous to the biotin ring system (minus the urea moiety), it serves as a compact, non-immunogenic spacer in bioconjugation.

This guide details protocols for using 2-(Thiolan-3-yl)ethan-1-amine to cross-link biomolecules to inorganic surfaces (Gold Nanoparticles/Planar Surfaces) and its use as a stable chemical handle in peptide synthesis.

Mechanistic Workflow & Logic

The cross-linking logic relies on the orthogonality between the primary amine (reactive toward activated esters/aldehydes) and the cyclic thioether (reactive toward noble metal surfaces or alkylating agents).

chemical-logic-diagram

Figure 1: The heterobifunctional workflow. The amine acts as the "warhead" for biological attachment, while the thiolane ring serves as the "anchor" for surface immobilization.

Pre-Experimental Considerations

Solubility and Handling

The hydrochloride salt form is hygroscopic. The free base is an oil.

-

Solvent Compatibility: Highly soluble in water, DMSO, DMF, and Ethanol.

-

Stock Solution: Prepare fresh in 0.1 M Phosphate Buffered Saline (PBS), pH 7.2 or anhydrous DMSO for moisture-sensitive reactions.

-

Storage: Store under argon at -20°C. Avoid prolonged exposure to air to prevent slow oxidation to sulfoxides.

Reactivity Profile

| Functional Group | Target Reactivity | Reaction pH | Stability |

| Primary Amine (-NH₂) | NHS Esters, Aldehydes, Epoxides, Carboxyls (w/ EDC) | pH 7.0 – 8.5 | High |

| Thiolane (Thioether) | Gold (Au), Silver (Ag), Platinum (Pt) surfaces | pH 4.0 – 10.0 | Moderate (Coordinative bond) |

Protocol A: Preparation of Amine-Terminated Gold Interfaces (SAMs)

This protocol creates a Self-Assembled Monolayer (SAM) on gold surfaces (AuNPs or planar chips), presenting free amines for subsequent ligand capture. This is superior to thiol-based SAMs when "exchangeability" is required later.

Materials

-

Substrate: Citrate-stabilized Gold Nanoparticles (AuNPs) or Piranha-cleaned Gold Slide.

-

Linker: 2-(Thiolan-3-yl)ethan-1-amine (10 mM stock in Ethanol).

-

Buffer: 10 mM Phosphate Buffer (PB), pH 7.4.

Step-by-Step Methodology

-

Ligand Exchange (For AuNPs):

-

Centrifuge AuNPs (e.g., 10 mL of 10 nm particles) at 12,000 x g for 20 mins to remove excess citrate.

-

Resuspend the pellet in 9 mL of 10 mM PB.

-

Critical Step: Add 1 mL of the Linker Stock (10 mM) dropwise while vortexing. The high excess is necessary to drive the equilibrium, as thioether binding is weaker than thiol binding.

-

Incubation: Incubate for 12–24 hours at room temperature in the dark on a rotary shaker.

-

-

Purification:

-

Centrifuge the functionalized AuNPs (12,000 x g, 20 mins).

-

Discard supernatant (removes unbound linker).

-

Resuspend in fresh PB. Repeat wash cycle 3 times.

-

-

Validation (Ninhydrin Test):

-

Take a small aliquot (50 µL) of the functionalized particles.

-

Add 2 drops of Ninhydrin reagent and heat to 95°C for 2 mins.

-

Result: A deep purple/blue color indicates the presence of free amines on the surface. Unmodified citrate-AuNPs will remain red/pink.

-

Protocol B: Conjugation to Carboxyl-Containing Proteins

This protocol uses the linker to "tag" a protein with a thioether handle, allowing the protein to subsequently bind to gold surfaces without denaturing free thiols (cysteines) native to the protein.

Materials

-

Target Protein: Antibody or BSA (1 mg/mL in MES Buffer pH 6.0).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Linker: 2-(Thiolan-3-yl)ethan-1-amine (dissolved in water).

-

Desalting Column: Sephadex G-25 or Zeba Spin Column (7K MWCO).

Step-by-Step Methodology

-

Carboxyl Activation:

-

To 1 mL of Protein solution (1 mg/mL), add 0.4 mg EDC and 1.1 mg NHS.

-

Note: This targets surface carboxyls (Asp/Glu residues).

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Amine Coupling:

-

Add 50-fold molar excess of 2-(Thiolan-3-yl)ethan-1-amine to the activated protein mixture.

-

Adjust pH to 7.2–7.5 using dilute NaOH or 10x PBS. The reaction requires the amine to be deprotonated.

-

Incubate for 2 hours at RT or overnight at 4°C.

-

-

Quenching & Purification:

-

Add Hydroxylamine (to final conc. 10 mM) to quench unreacted NHS esters.

-

Pass the mixture through a Desalting Column equilibrated with PBS to remove excess EDC, NHS, and unbound linker.

-

-

Application (Surface Immobilization):

-

The protein now carries surface-exposed thiolane rings .

-

Incubate this conjugate with clean Gold surfaces for 1 hour. The protein will orient onto the surface via the introduced thioether tags, preserving the activity of native disulfides which might otherwise break on gold.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Aggregation of AuNPs | Loss of electrostatic repulsion during ligand exchange. | Add 0.01% Tween-20 to the buffer. Ensure Linker is added slowly to prevent shock. |

| Low Conjugation Yield | pH too low during amine coupling. | Ensure pH is > 7.2 during Step 2 of Protocol B. Below pH 7, the amine is protonated ( |

| Weak Surface Binding | Competition from buffer ions or other thiols. | Avoid buffers with DTT or Mercaptoethanol. Remember: Thioether-Au bonds are weaker than Thiol-Au bonds; use high concentration for loading. |

Advanced Characterization Data

To validate the cross-linking, the following analytical techniques are recommended:

XPS (X-Ray Photoelectron Spectroscopy)

-

S2p Region: Look for a doublet peak at 163.5 eV (S 2p3/2) characteristic of C-S-C (thioether) bound to Gold.

-

Differentiation: Unbound thiols/thioethers usually appear at ~164 eV. Oxidized sulfur (sulfonate) appears >168 eV.

Contact Angle (Planar Surfaces)

-

Clean Gold: < 10° (Hydrophilic).

-

Thiolane-Amine Monolayer: ~45°–60° (Moderately hydrophilic due to amine).

-

Post-Conjugation (Protein): Varies by protein, typically more hydrophilic.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link

- Context: Foundational text on sulfur-gold coordination chemistry, distinguishing between thiol and thioether binding strengths.

-

Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[1][2][3][4] Philosophical Transactions of the Royal Society A. Link

- Context: Protocols for amine-carboxyl coupling on nanoparticle surfaces.

-

Hakkinen, H. (2012). The gold–sulfur interface at the nanoscale. Nature Chemistry. Link

- Context: Detailed mechanism of the S-Au interface stability.

-

Sigma-Aldrich. (n.d.). 2-(Thiophen-3-yl)ethanamine Product Specification. Link

- Context: Physical properties and handling data for thiophene/thiolane amine deriv

-

Frontiers in Chemistry. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers. Link

- Context: Discusses the stability and utility of sulfur heterocycles in bioconjug

Sources

- 1. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 2. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

reaction conditions for amide coupling with 2-(Thiolan-3-yl)ethan-1-amine

Application Note: AN-402 Topic: Optimized Amide Coupling Protocols for Thioether-Containing Amines Target Molecule: 2-(Thiolan-3-yl)ethan-1-amine (CAS: 59311-67-0)

Executive Summary

This guide details the reaction conditions for coupling carboxylic acids with 2-(Thiolan-3-yl)ethan-1-amine . While the primary amine functionality allows for standard amide bond formation, the presence of the thiolane (tetrahydrothiophene) ring introduces specific challenges regarding chemoselectivity, catalyst poisoning, and odor containment. This note prioritizes protocols that prevent sulfur oxidation and minimize purification bottlenecks.

Reactant Profile & Strategic Analysis

| Component | Chemical Structure / Characteristic | Critical Considerations |

| Amine | 2-(Thiolan-3-yl)ethan-1-amine (Primary aliphatic amine attached to a saturated sulfur heterocycle) | 1.[1][2][3][4][5] Nucleophilicity: The |

| Acid | Generic Carboxylic Acid (R-COOH) | 1.[8] Activation: Requires activation (HATU, T3P, or Acid Chloride) to react with the amine.2. Epimerization: If chiral, mild base/reagent combinations (T3P) are preferred. |

Key Chemical Challenges

-

S-Oxidation Risk: Standard workups often use oxidative washes (e.g., bleach for odor control). Do not use bleach on the product. It will instantly convert the thioether to a sulfoxide/sulfone.

-

Metal Scavenging: If the carboxylic acid was synthesized via Pd/Cu cross-coupling, the thioether in the amine can bind residual metals, poisoning the reaction or carrying metals into the final product.

-

Chemoselectivity: While N-acylation is kinetically favored over S-acylation, highly reactive acid chlorides can transiently acylate the sulfur, though this usually rearranges or hydrolyzes back.

Reagent Selection Matrix

Use this decision tree to select the optimal protocol for your specific scale and substrate.

Figure 1: Decision matrix for selecting the appropriate coupling reagent based on scale and substrate sensitivity.

Detailed Experimental Protocols

Method A: HATU Coupling (Discovery Standard)

Best for: Small scale (<100 mg), valuable acids, and high-throughput synthesis.

Rationale: HATU generates a highly reactive At-ester intermediate that reacts rapidly with the primary amine, minimizing time for side reactions.

Reagents:

-

Carboxylic Acid (1.0 equiv)[8]

-

2-(Thiolan-3-yl)ethan-1-amine (1.1 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

Protocol:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIEA (2.0 equiv) and stir for 2 minutes.

-

Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

-

Coupling: Add 2-(Thiolan-3-yl)ethan-1-amine (1.1 equiv).

-

Note: If the amine is supplied as an HCl salt, increase DIEA to 3.0–4.0 equiv to ensure freebase formation.

-

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS (look for product mass; confirm no S-oxidation M+16 peaks).

-

Workup:

-

Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Method B: T3P (Propylphosphonic Anhydride) (Scalable/Green)

Best for: Scale-up (>1g), chiral acids, and avoiding column chromatography.

Rationale: T3P yields water-soluble byproducts.[11] It acts as a scavenger for water, driving the reaction. It is less prone to causing epimerization than HATU.

Reagents:

-

Carboxylic Acid (1.0 equiv)[8]

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv).

-

Solvent: EtOAc or 2-MeTHF.

Protocol:

-

Setup: Charge the carboxylic acid (1.0 equiv) and amine (1.1 equiv) into the flask with EtOAc (0.1 – 0.2 M).

-

Base Addition: Add Pyridine or NMM (3.0 equiv). Cool to 0°C if the substrate is extremely fragile; otherwise, RT is acceptable.

-

T3P Addition: Add T3P solution dropwise.

-

Reaction: Stir at RT. T3P reactions are sometimes slower than HATU; allow 4–12 hours.

-

Workup (The "Self-Cleaning" Step):

-

Add water directly to the reaction mixture.

-

Separate layers.[8] The T3P byproducts are water-soluble.[11]

-

Wash organic layer with 1M NaOH (if product is stable to base) to remove unreacted acid.

-

Wash with 1M HCl to remove pyridine/amine excess.

-

Concentrate. Often yields pure product without chromatography.

-

Critical Safety & Odor Management

The thiolane moiety is an "odor-active" compound. Improper handling will contaminate the laboratory environment.

The "Bleach Trap" Protocol (For Waste Only):

-

Preparation: Set up a waste beaker containing 10% Bleach (Sodium Hypochlorite) in the fume hood.

-

Glassware: Rinse all syringes, flasks, and spatulas that touched the amine into this bleach beaker immediately after use.

-

Mechanism: Bleach oxidizes the volatile sulfide to a non-volatile sulfoxide/sulfone.

-

WARNING: Never allow bleach to come into contact with your isolated product . It will destroy it.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Amine HCl salt not neutralized. | Ensure DIEA/NMM equivalents are calculated based on Total Acid + Amine HCl. |

| M+16 Peak (LCMS) | Sulfur oxidation (Sulfoxide). | Check solvents for peroxides (use fresh THF/Ether). Ensure no oxidative workup steps were used. |

| M+32 Peak (LCMS) | Sulfur oxidation (Sulfone). | Strong oxidant contamination. Review cleaning protocols. |

| Slow Reaction | Steric hindrance or poor activation. | Switch from T3P to HATU. Heat to 40°C (sulfur is stable at this temp). |

| Emulsion in Workup | Amphiphilic nature of product. | Use DCM instead of EtOAc for extraction. Add a small amount of MeOH to the organic layer. |

Process Visualization

Figure 2: General synthetic workflow emphasizing the separation of product workup from odor-neutralizing waste streams.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

-

Patterson, J. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Remarkably Efficient Reagent for Amide Bond Formation.[11] Organic Process Research & Development. (General reference for T3P utility in sensitive substrates).

-

Columbia University Environmental Health & Safety. (2015). SOP for Stench Chemicals (Thiols/Sulfides).[6] (Protocol for bleach quenching of sulfur odors).[6][7][12] Link

Sources

- 1. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 2. d-nb.info [d-nb.info]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. research.columbia.edu [research.columbia.edu]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. rsc.org [rsc.org]

- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 12. reddit.com [reddit.com]

Technical Application Note: Reductive Amination Protocols Involving 2-(Thiolan-3-yl)ethan-1-amine

Executive Summary & Chemoselectivity Profile

This technical guide details the operational protocols for utilizing 2-(Thiolan-3-yl)ethan-1-amine (CAS: 115783-65-8) in reductive amination reactions. This building block is critical for introducing the tetrahydrothiophene moiety into bioactive scaffolds.

Critical Constraint: The presence of the thioether (sulfide) within the thiolane ring dictates the choice of reducing agent.

-

Contraindicated: Heterogeneous catalytic hydrogenation (e.g.,

, Pd/C, PtO_2$) is generally incompatible . The sulfur atom acts as a catalyst poison, irreversibly binding to active metal sites and halting reactivity [1]. -

Recommended: Hydride-based reducing agents, specifically Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide-mediated Borohydride reduction , are the validated methods for this substrate class.

Mechanistic Pathway & Catalyst Compatibility

The following diagram illustrates the reaction pathway and the critical divergence point regarding sulfur compatibility.

Figure 1: The thioether moiety in the starting amine precludes standard catalytic hydrogenation, necessitating hydride-based protocols.

Protocol A: Standard STAB Method (Aldehydes & Unhindered Ketones)

Rationale: Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its mild nature. Unlike Sodium Cyanoborohydride (

Materials

-

Amine: 2-(Thiolan-3-yl)ethan-1-amine (1.0 equiv). Note: If using HCl salt, see step 1.

-

Carbonyl: Aldehyde or Ketone (1.0 - 1.2 equiv).

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for faster reaction rates.

-

Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology

-

Preparation of Free Base (Conditional):

-

If the amine is supplied as a hydrochloride salt, suspend it in the solvent (DCE) and add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 15 minutes to liberate the free amine.

-

-

Imine Equilibrium:

-

Add the carbonyl substrate (1.1 equiv) to the amine solution.

-

Crucial: Add Glacial Acetic Acid (1-2 equiv). This catalyzes imine formation and buffers the reaction.

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

).

-

-

Reduction:

-

Quench & Workup:

-

Quench by slowly adding saturated aqueous

. -

Stir biphasic mixture vigorously for 20 minutes to break down boron-amine complexes.

-

Extract with DCM (3x).[3]

-

Wash combined organics with Brine, dry over

, and concentrate.

-

Protocol B: Titanium(IV)-Mediated Method (Hindered/Deactivated Substrates)

Rationale: For sterically hindered ketones or electron-deficient systems where imine formation is unfavorable, Titanium(IV) isopropoxide [

Materials

-

Amine: 2-(Thiolan-3-yl)ethan-1-amine (1.0 equiv).

-

Carbonyl: Hindered Ketone (1.0 - 1.2 equiv).

-

Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 - 1.5 equiv).

-

Reducing Agent: Sodium Borohydride (

) (2.0 equiv).[1]

Step-by-Step Methodology

-

Imine Pre-formation (Neat/Concentrated):

-

In a dry flask under

, combine the amine and the ketone. -

Add

(1.25 equiv). -

Stir the mixture (often becomes viscous) at RT for 6–12 hours.

-

Note: If the mixture is too viscous to stir, add a minimal amount of THF (0.5 mL per mmol).

-

-

Reduction:

-

Dilute the reaction mixture with absolute Ethanol (5-10 mL per mmol).

-

Cool the solution to 0°C.

-

Add

(2.0 equiv) portion-wise (exothermic). -

Allow to warm to RT and stir for 2–4 hours.

-

-

Hydrolysis (Critical Step):

-

The reaction will contain titanium salts that form a gelatinous precipitate upon water addition.

-

Method: Add 1M NaOH or

to quench. -

Dilute with Ethyl Acetate.

-

Filter the resulting slurry through a Celite pad to remove Titanium oxide solids.

-

Wash the Celite pad thoroughly with Ethyl Acetate.

-

-

Isolation:

-

Separate the filtrate layers. Wash organic layer with Brine.[3]

-

Dry and concentrate.

-

Decision Matrix & Troubleshooting

Select the appropriate protocol based on your carbonyl substrate.

Figure 2: Decision tree for selecting the optimal reductive amination conditions.

Comparative Data: Reducing Agent Efficacy

| Parameter | STAB (Protocol A) | NaBH3CN | Ti(OiPr)4 + NaBH4 (Protocol B) | H2 / Pd-C |

| Sulfur Tolerance | High | High | High | Low (Poisoning) |

| Toxicity | Low | High (Cyanide) | Moderate | Low |

| Reaction pH | Weakly Acidic | pH 3-5 | Basic/Neutral | Neutral |

| Imine Selectivity | Excellent | Good | N/A (Stepwise) | Poor |

| Water Tolerance | Low (decomposes) | High | Low (Ti hydrolysis) | High |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (Ketones) | Slow imine formation equilibrium. | Switch to Protocol B (Titanium). The Lewis acid shifts equilibrium. |

| Dialkylation (with Aldehydes) | Primary amine is too nucleophilic; product amine reacts with aldehyde. | Use excess amine (1.5 equiv) relative to aldehyde, or add aldehyde slowly to amine/STAB mixture. |

| Gelatinous Emulsion (Workup) | Boron or Titanium salts complexing with amine. | Boron: Increase stir time with aqueous base. Titanium: Filter through Celite; use NH4OH during quench. |

| Sulfoxide Formation | Oxidation of the thiolane sulfur. | Avoid peroxide-containing ethers (THF/Dioxane) unless freshly distilled. Do not use oxidative workups (bleach/peroxides). |

References

-

Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J., Pham, K. M., & Leuck, D. J. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent.[2][6][7] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Thiolan-3-yl)ethan-1-amine

Welcome to the technical support center for the synthesis of 2-(Thiolan-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important building block. The following question-and-answer format addresses common issues encountered during its preparation, providing in-depth explanations and actionable protocols to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Overall Yield: Where am I losing my product?

Low overall yield is a frequent challenge in multi-step syntheses. For 2-(Thiolan-3-yl)ethan-1-amine, a common and efficient route involves the reductive amination of a suitable carbonyl precursor.[1][2] However, inefficiencies can arise at several stages.

Possible Causes and Solutions:

-

Inefficient Imine Formation: The initial step of reductive amination, the formation of the imine intermediate, is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials.

-

Troubleshooting:

-

Azeotropic Removal of Water: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it forms.

-

Drying Agents: Incorporate a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture.

-

pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. Acetic acid is a commonly used catalyst.

-

-

-

Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]

-

Troubleshooting:

-

Selective Reduction: NaBH₃CN and NaBH(OAc)₃ are preferred over sodium borohydride (NaBH₄) because they are less reactive towards the starting aldehyde or ketone, selectively reducing the imine as it forms.[2][4] This minimizes the formation of the corresponding alcohol as a byproduct.

-

Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Hydride reagents can decompose upon exposure to moisture.

-

Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the reducing agent to ensure complete conversion.

-

-

-

Side Reactions: The thiolane ring, a cyclic thioether, can be susceptible to side reactions, particularly oxidation or ring-opening, under harsh conditions.

-

Troubleshooting:

-

Mild Reaction Conditions: Employ mild reaction temperatures. Reductive aminations can often be carried out at room temperature.[1]

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sulfur atom, especially if trace metals are present.

-

-

My final product is impure. What are the likely side products and how can I remove them?

Purification can be challenging due to the polar nature of the amine product. Understanding potential impurities is key to developing an effective purification strategy.

Common Impurities and Purification Strategies:

| Impurity | Formation Mechanism | Recommended Purification Method |

| Starting Aldehyde/Ketone | Incomplete reaction or hydrolysis of the imine intermediate. | Column chromatography on silica gel. The less polar starting material will typically elute before the amine product. |

| Alcohol Byproduct | Reduction of the starting carbonyl by the hydride reagent.[2] | Column chromatography. The alcohol is generally less polar than the amine. |

| Dialkylated Amine | The product amine reacts with another molecule of the starting carbonyl and is subsequently reduced. | This is more common when using ammonia. Using a large excess of the aminating agent can minimize this. Purification can be achieved by careful column chromatography or by converting the amines to their salts and performing recrystallization. |

| Oxidized Products (Sulfoxide) | Oxidation of the thioether sulfur atom. | This can be difficult to remove. Prevention is key by using an inert atmosphere and purified reagents. If formed, specialized chromatographic techniques may be necessary. |

Detailed Purification Protocol: Acid-Base Extraction

For a basic amine product like 2-(Thiolan-3-yl)ethan-1-amine, a simple and effective purification technique is an acid-base extraction.

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Extract with an acidic aqueous solution (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

-

Separate the layers.

-

Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.

-

Basify the aqueous layer by carefully adding a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is >10.

-

Extract the free amine back into an organic solvent.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

The reaction is sluggish or stalls. How can I improve the reaction rate?

A slow reaction can lead to the degradation of starting materials and intermediates, ultimately lowering the yield.

Factors Influencing Reaction Rate and Optimization Strategies:

-

Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

-

Recommendations: Protic solvents like methanol or ethanol can facilitate imine formation. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used.[5] A co-solvent system can sometimes be beneficial.

-

-

Temperature: While many reductive aminations proceed well at room temperature, gentle heating (40-50 °C) can sometimes accelerate a sluggish reaction. However, be cautious of potential side reactions at higher temperatures.

-